4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

Medicinal Chemistry Physicochemical Property Differentiation Analog Selection

The compound 4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide (CAS 896302-17-3) is a synthetic benzamide derivative characterized by a 3-cyano-4,5-dimethylthiophene core linked via an amide bridge to a 4-(azepan-1-ylsulfonyl)phenyl moiety. With molecular formula C20H23N3O3S2 and molecular weight 417.54 g/mol, it features the seven-membered azepane heterocycle as a sulfonamide substituent—a structural motif that distinguishes it from six-membered morpholino- or piperidino-sulfonyl analogs.

Molecular Formula C20H23N3O3S2
Molecular Weight 417.54
CAS No. 896302-17-3
Cat. No. B2895651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide
CAS896302-17-3
Molecular FormulaC20H23N3O3S2
Molecular Weight417.54
Structural Identifiers
SMILESCC1=C(SC(=C1C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3)C
InChIInChI=1S/C20H23N3O3S2/c1-14-15(2)27-20(18(14)13-21)22-19(24)16-7-9-17(10-8-16)28(25,26)23-11-5-3-4-6-12-23/h7-10H,3-6,11-12H2,1-2H3,(H,22,24)
InChIKeyDIFOXHADXTWBKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Azepan-1-ylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide (CAS 896302-17-3): Compound Identity and Core Scaffold for Research Procurement


The compound 4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide (CAS 896302-17-3) is a synthetic benzamide derivative characterized by a 3-cyano-4,5-dimethylthiophene core linked via an amide bridge to a 4-(azepan-1-ylsulfonyl)phenyl moiety . With molecular formula C20H23N3O3S2 and molecular weight 417.54 g/mol, it features the seven-membered azepane heterocycle as a sulfonamide substituent—a structural motif that distinguishes it from six-membered morpholino- or piperidino-sulfonyl analogs [1]. The compound is commercially available as a research chemical with typical purity of 95%, and its azepane sulfonamide architecture positions it within a class of benzamide derivatives investigated for kinase inhibition, carbonic anhydrase modulation, and antitumor potential [2].

Why Generic Substitution of 4-(Azepan-1-ylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide (CAS 896302-17-3) Is Scientifically Unreliable


Close structural analogs sharing the 3-cyano-4,5-dimethylthiophen-2-yl benzamide core but bearing alternative sulfonamide substituents cannot be assumed to possess interchangeable biological activity. The seven-membered azepane ring in the target compound confers distinct conformational flexibility, steric bulk, and hydrogen-bonding capacity compared to six-membered morpholino, piperidino, or linear ethanesulfonyl analogs [1]. The azepane sulfonamide motif has been specifically associated with potent carbonic anhydrase IX inhibition (sub-micromolar IC50 range) and selective SIRT2 deacetylase inhibition in related 3-(azepan-1-ylsulfonyl)-N-aryl benzamide series [2], whereas the ethanesulfonyl analog (CAS 886923-29-1) exhibits only moderate antiproliferative activity (IC50 ~6.3 μM against A549 cells) . Substituting the azepane-sulfonyl with dimethylamino or morpholinosulfonyl groups alters molecular weight, lipophilicity (SlogP), and target engagement profiles, rendering generic replacement scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for 4-(Azepan-1-ylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide (CAS 896302-17-3) vs. Key Analogs


Molecular Weight and Lipophilicity Differentiation: Azepane-Sulfonyl vs. Ethanesulfonyl and Dimethylamino Analogs

The target compound (MW 417.54) incorporates a seven-membered azepane-sulfonyl substituent, resulting in approximately 20% higher molecular weight and significantly increased lipophilicity compared to the ethanesulfonyl analog (CAS 886923-29-1; MW 348.44) and approximately 39% higher molecular weight compared to the dimethylamino analog (MW 299.40) . The predicted SlogP for the target compound is 2.97 [1], indicative of enhanced membrane permeability potential relative to smaller sulfonamide variants, though experimental logP for the comparator is not available. These differences in molecular bulk and lipophilicity directly affect passive membrane permeability, plasma protein binding, and tissue distribution—critical parameters in compound selection for cell-based assays or in vivo studies .

Medicinal Chemistry Physicochemical Property Differentiation Analog Selection

Aqueous Solubility Estimate: Azepane-Sulfonyl Target Compound vs. Morpholinosulfonyl Analog

The predicted aqueous solubility (logS) for the target compound is -4.18 [1], indicating limited but measurable aqueous solubility (approximately 2.8 × 10⁻⁵ mol/L). In contrast, the morpholinosulfonyl analog (N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(morpholinosulfonyl)benzamide) is expected to exhibit higher aqueous solubility due to the oxygen atom in the morpholine ring enhancing polarity and hydrogen-bond acceptor capacity. The azepane ring, lacking the morpholine oxygen, contributes to reduced aqueous solubility but enhanced lipophilicity, which may favor blood-brain barrier penetration in CNS-targeted studies . This solubility difference is critical for experimental design—the azepane compound requires DMSO solubilization for in vitro assays, while the morpholino analog may tolerate higher aqueous content .

Drug Discovery Solubility Formulation Suitability

Class-Level Inhibitory Activity: Carbonic Anhydrase IX Inhibition by 3-(Azepan-1-ylsulfonyl)-N-aryl Benzamides

In a published study of 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivatives, compounds bearing the azepane-sulfonyl motif demonstrated potent carbonic anhydrase IX (CAIX) inhibition with sub-micromolar IC50 values [1]. This series represents the closest mechanistically characterized class to the target compound. Although the target compound bears the sulfonamide at the 4-position (para) rather than the 3-position (meta), the azepane-sulfonyl pharmacophore is conserved. In contrast, ethanesulfonyl analogs lacking the azepane ring showed only moderate antiproliferative activity (A549 IC50 = 6.26 μM, HCC827 IC50 = 6.48 μM) , representing a >10-fold differential in potency at the class level. The azepane ring is hypothesized to occupy a hydrophobic pocket in the CAIX active site, a feature absent in linear sulfonamide analogs [2].

Carbonic Anhydrase Inhibition Anticancer Activity Enzyme Inhibition

Structural Differentiation: Azepane Ring Conformational Flexibility vs. Tetrahydroisoquinoline-Sulfonyl Analog

The target compound contains a saturated seven-membered azepane ring, providing greater conformational flexibility and a larger steric footprint compared to the rigid, planar tetrahydroisoquinoline-sulfonyl analog (CAS 896302-98-0; MW 451.56) [1]. The azepane ring can adopt multiple low-energy conformations, potentially enabling induced-fit binding to diverse protein pockets. In contrast, the tetrahydroisoquinoline analog, featuring an aromatic-fused bicyclic sulfonamide, presents a more constrained pharmacophore with restricted rotational freedom . In the context of SIRT2 inhibition, related 3-(azepan-1-ylsulfonyl)-N-aryl benzamides (e.g., AK-1, AK-7) demonstrate selective SIRT2 inhibition with low micromolar IC50 values and 10- to 100-fold selectivity over SIRT1 and SIRT3 , a profile that may be attributable to the azepane ring's conformational adaptability within the SIRT2 binding pocket [2].

Structure-Activity Relationship Conformational Analysis Target Selectivity

Recommended Research Application Scenarios for 4-(Azepan-1-ylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide (CAS 896302-17-3)


Carbonic Anhydrase IX-Targeted Anticancer Drug Discovery

Based on the class-level evidence demonstrating that azepane-sulfonyl benzamides are potent CAIX inhibitors with sub-micromolar IC50 values [1], the target compound represents a structurally differentiated candidate for CAIX-focused medicinal chemistry campaigns. The 4-(azepan-1-ylsulfonyl) substitution pattern, combined with the 3-cyano-4,5-dimethylthiophene moiety, offers a novel scaffold for exploration of isoform selectivity (CAIX vs. CAII) and tumor-cell antiproliferative activity. Procurement for SAR expansion around the azepane ring (ring size, substitution, N-alkylation) is recommended.

SIRT2 Deacetylase Selectivity Profiling in Neurodegenerative Disease Models

Related 3-(azepan-1-ylsulfonyl)-N-aryl benzamides (AK-1, AK-7) are established as selective SIRT2 inhibitors with therapeutic relevance in Huntington's disease models, demonstrating reversal of disease phenotypes at sub-micromolar concentrations [2]. The target compound, bearing the azepane-sulfonyl motif at the 4-position with a distinct thiophene-cyano amide partner, offers a structurally orthogonal tool for probing SIRT2 selectivity against SIRT1 and SIRT3, as well as for evaluating CNS penetration based on its predicted lipophilicity (SlogP 2.97) [3].

Physicochemical Property-Driven Compound Library Design

The target compound's predicted logS (-4.18) and SlogP (2.97) [3] position it in a favorable property space for lead-like compounds requiring moderate lipophilicity and measurable aqueous solubility. Compared to the more polar morpholino-sulfonyl analog and the less lipophilic ethanesulfonyl analog, the azepane-sulfonyl benzamide offers a distinct balance of solubility and permeability suitable for inclusion in diversity-oriented screening libraries targeting intracellular enzymes or CNS-accessible protein targets.

Kinase Inhibition Screening and Protease Modulation Studies

Preliminary structural analysis and patent literature indicate that benzamide derivatives bearing cyano-thiophene and sulfonamide functionalities are investigated as kinase inhibitors and protease modulators [4]. The target compound's azepane-sulfonyl group provides hydrogen-bonding capacity via the sulfonyl oxygen atoms, enabling interaction with kinase hinge regions and catalytic residues. Procurement for broad-panel kinase profiling (e.g., 100-kinase panel) or targeted protease inhibition assays (e.g., γ-secretase, cysteine proteases) is supported by the class-level precedent.

Quote Request

Request a Quote for 4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.